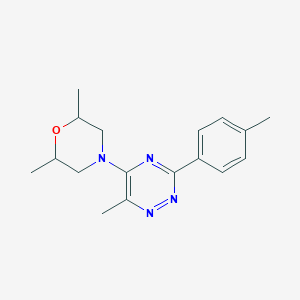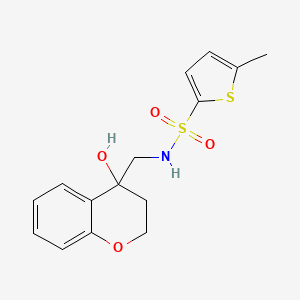
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is part of a novel class of sulfonamides known for their ability to block malaria transmission by targeting specific proteins in the malaria parasite life cycle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 4-hydroxychroman-4-ylmethyl chloride with 5-methylthiophene-2-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to inhibit specific proteins in the malaria parasite, thereby blocking transmission.
Medicine: Investigated for its potential therapeutic applications in treating malaria and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by targeting the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This protein is crucial for the malaria parasite’s life cycle, particularly in the formation of male gametes. By inhibiting Pfs16, the compound effectively blocks the transmission of the parasite to mosquitoes, thereby preventing the spread of malaria .
類似化合物との比較
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Another compound in the same class with similar biological activity.
N-((4-hydroxychroman-4-yl)methyl)-benzo[b]thiophene-2-carboxamide: Known for its diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide stands out due to its specific targeting of Pfs16, making it a potent candidate for developing transmission-blocking antimalarials. Its unique structure also offers potential for further modifications to enhance its efficacy and broaden its applications .
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11-6-7-14(21-11)22(18,19)16-10-15(17)8-9-20-13-5-3-2-4-12(13)15/h2-7,16-17H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWWCKPWAJGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)
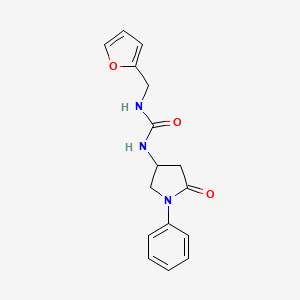
![7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)
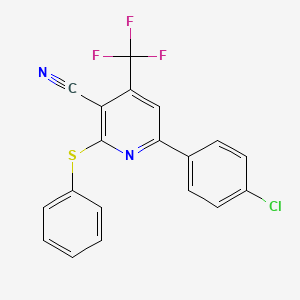
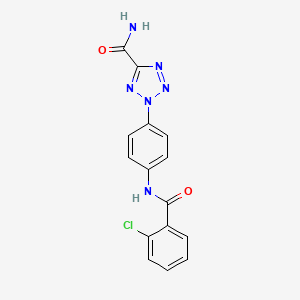
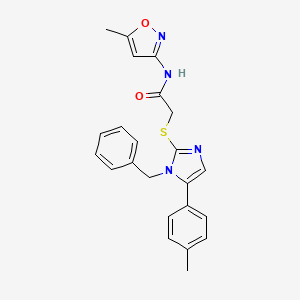
![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)
![3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2653765.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)
![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)
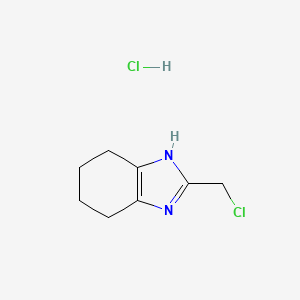
![6-chloro-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2653769.png)
